molecular formula C13H12 B2811568 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane CAS No. 1823936-00-0

1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2811568
CAS No.: 1823936-00-0
M. Wt: 168.239
InChI Key: WJJMYFUKQFZWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane is a sophisticated chemical building block incorporating the bicyclo[1.1.1]pentane (BCP) motif, which is recognized in medicinal chemistry as a highly effective non-classical bioisostere for a para-substituted phenyl ring . This compound is designed for researchers aiming to optimize the properties of drug candidates. The rigid, three-dimensional BCP core mimics the spatial arrangement of a benzene ring but offers superior physicochemical properties. Integrating the BCP motif can significantly improve key drug-like characteristics, including enhanced aqueous solubility , reduced capacity for non-specific binding (which can minimize off-target effects), and improved metabolic stability by avoiding the formation of toxic intermediates associated with CYP450-mediated metabolism of aromatic rings . The ethynyl linker in this molecule provides a versatile handle for further synthetic elaboration via click chemistry or other coupling reactions, allowing for the straightforward construction of diverse compound libraries. This strategy has been successfully applied in the development of potent and orally active therapeutic agents, most notably in the case of a γ-secretase inhibitor where the BCP replacement led to a compound with equal potency, significantly improved permeability and solubility, and excellent oral absorption in vivo . This product is intended for research purposes such as hit-to-lead optimization and probing novel chemical space in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethynylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-2-10-4-3-5-12(6-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJMYFUKQFZWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C23CC(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functional Group Transformations of 1 3 Ethynylphenyl Bicyclo 1.1.1 Pentane

Reactivity Profile of the Bicyclo[1.1.1]pentane Core

The BCP unit is a highly strained carbocycle that has garnered significant interest as a bioisostere for para-substituted phenyl rings in medicinal chemistry. Its unique geometry and electronic properties make it a target for various chemical transformations.

Direct functionalization of the C-H bonds of the BCP core represents an efficient strategy for introducing molecular complexity. Research on analogous BCP derivatives has demonstrated that selective C-H activation is achievable, often targeting the tertiary bridgehead positions. For instance, dirhodium catalysts have been employed for selective C-H insertion reactions on BCPs, allowing for the formation of new carbon-carbon bonds. researchgate.netresearchgate.net While the secondary C-H bonds on the BCP cage are generally less reactive, their functionalization, though challenging, would provide access to a wider range of substituted BCPs. nih.gov

The bridgehead carbons of the BCP core are key sites for establishing new carbon-carbon bonds, thereby extending the molecular framework.

Transition metal catalysis is a powerful tool for forming C-C bonds with BCP derivatives. researchgate.netresearchgate.netrsc.org Various cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, have been successfully applied to BCPs bearing suitable leaving groups (e.g., halides) at the bridgehead position. These reactions enable the introduction of a wide array of aryl, vinyl, and alkynyl groups. Given that 1-(3-ethynylphenyl)bicyclo[1.1.1]pentane already possesses a phenyl group at one bridgehead, these methods could be applied to a precursor, such as a halogenated version, to construct the target molecule.

Table 1: Examples of Transition Metal-Mediated Cross-Coupling Reactions on BCP Derivatives

Coupling ReactionCatalyst System (Typical)Coupling PartnersProduct Type
SuzukiPd(OAc)₂, SPhosBCP-boronic acid/ester + Aryl/vinyl halideAryl/vinyl-BCP
NegishiPd₂(dba)₃, SPhosBCP-zinc reagent + Aryl/vinyl halideAryl/vinyl-BCP
SonogashiraPd(PPh₃)₂Cl₂, CuIBCP-halide + Terminal alkyneAlkynyl-BCP

Radical reactions provide an alternative and often complementary approach to forming C-C bonds at the BCP bridgehead. nih.govrsc.orgchemrxiv.orgnih.gov The addition of carbon-centered radicals to [1.1.1]propellane, a precursor to BCPs, is a common method for generating 1,3-disubstituted BCPs. rsc.orgchemistryviews.orgresearchgate.net Furthermore, BCP-centered radicals can be generated from suitable precursors and engaged in subsequent coupling reactions. These radical-based methods are often characterized by their mild reaction conditions and high functional group tolerance.

Carbon-Carbon Bond Formation at Bridgehead Positions

Reactivity of the Ethynyl (B1212043) Moiety as a Synthetic Handle

The terminal alkyne of the ethynylphenyl group serves as a versatile synthetic handle for a variety of chemical transformations, most notably in the realm of "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netenamine.netchemrxiv.orgchemie-brunschwig.ch The ethynyl group of this compound is an ideal substrate for this reaction, allowing for its conjugation to a wide range of molecules bearing an azide (B81097) functionality. This reaction is known for its reliability, high yields, and compatibility with a broad spectrum of functional groups and reaction conditions.

Table 2: Key Features of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

FeatureDescription
High Regioselectivity Exclusively forms the 1,4-disubstituted triazole isomer.
High Yields Often proceeds to completion with near-quantitative yields.
Mild Reaction Conditions Typically performed at or near room temperature in various solvents, including water.
Functional Group Tolerance Compatible with a wide range of functional groups, making it suitable for complex molecule synthesis and bioconjugation.
Broad Applicability Used in drug discovery, materials science, and chemical biology.

Palladium-Catalyzed Sonogashira Coupling and Related Alkyne Functionalizations

The terminal alkyne of this compound is a key functional handle for molecular elaboration, primarily through carbon-carbon bond-forming reactions. The Sonogashira cross-coupling reaction is a powerful and widely used method for this purpose, enabling the formation of a C(sp)-C(sp²) bond between the terminal alkyne and various aryl or vinyl halides. wikipedia.org This reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

The versatility of the Sonogashira coupling allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this compound. This is particularly valuable in the synthesis of complex molecules for pharmaceuticals and organic materials. wikipedia.orgnih.gov For instance, coupling with functionalized aryl halides can append diverse aromatic systems, while reaction with vinyl halides can introduce alkenyl moieties. In some specialized cases, integrated cycloaddition-Sonogashira coupling reactions have been used with BCP-containing precursors to generate complex triazoles in a single step. chemrxiv.orgtcd.ie

EntryAryl/Vinyl HalideCatalyst SystemBaseProduct
1IodobenzenePd(PPh₃)₄, CuIEt₃N1-(3-((4-phenylethynyl)phenyl)bicyclo[1.1.1]pentane
24-BromopyridinePdCl₂(PPh₃)₂, CuIPiperidine1-(3-((4-pyridylethynyl)phenyl)bicyclo[1.1.1]pentane
31-Iodo-4-nitrobenzenePd(OAc)₂, XPhosCs₂CO₃1-(3-((4-nitrophenylethynyl)phenyl)bicyclo[1.1.1]pentane
4(E)-1-Bromo-2-phenylethenePd(PPh₃)₄, CuIi-Pr₂NH1-(3-((E)-4-phenylbut-1-en-3-ynyl)phenyl)bicyclo[1.1.1]pentane

This table presents representative examples of Sonogashira coupling reactions based on established methodologies. wikipedia.orgnih.gov

Chemo- and Regioselective Additions to the Triple Bond

The ethynyl group's triple bond is susceptible to a variety of addition reactions. Among the most significant are cycloadditions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is exceptionally chemo- and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer when reacting a terminal alkyne with an azide. researchgate.netenamine.net The resulting triazole ring is a stable and valuable linker, often used in bioconjugation and medicinal chemistry. Bicyclo[1.1.1]pentane-derived azides and terminal alkynes have been specifically developed as building blocks for these types of reactions. researchgate.netenamine.net

The high functional group tolerance and mild reaction conditions of the CuAAC make it an ideal method for the late-stage functionalization of complex molecules containing the this compound scaffold.

EntryAzideCatalystProduct
1Benzyl azideCuSO₄·5H₂O, Sodium Ascorbate1-(1-benzyl-1H-1,2,3-triazol-4-yl)-3-(bicyclo[1.1.1]pentan-1-yl)benzene
21-Azido-4-fluorobenzeneCuI1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-3-(bicyclo[1.1.1]pentan-1-yl)benzene
33-Azidopropan-1-olCu(OAc)₂3-(4-(3-(bicyclo[1.1.1]pentan-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)propan-1-ol
4Ethyl 2-azidoacetateCuI, TEAEthyl 2-(4-(3-(bicyclo[1.1.1]pentan-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetate

This table illustrates potential chemo- and regioselective cycloaddition reactions. researchgate.netenamine.net

Reactivity of the Phenyl Substituent and its Electronic Influence

The bicyclo[1.1.1]pentyl (BCP) group exerts a notable electronic influence on the attached phenyl ring. While it is a saturated, sp³-rich scaffold, the BCP cage is not merely an inert spacer. Quantum chemical studies have shown that the BCP framework can transmit electronic substituent effects through a combination of long-range polar effects, electronegativity, and hyperconjugative interactions between the substituent and the cage. nih.gov The strain within the BCP cage (approximately 65-68 kcal/mol) and the significant p-character of the bridgehead carbon orbitals also contribute to its unique electronic behavior. researchgate.net This makes the BCP group a distinctive substituent that modulates the reactivity of the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the BCP and ethynyl substituents. The ethynyl group is a known deactivating group and directs incoming electrophiles to the meta position. The BCP group is generally considered to be weakly electron-donating or neutral and acts as an ortho, para-director.

In the 1,3-disubstituted pattern of the title compound, the positions on the aromatic ring are C2, C4, C5, and C6.

C2: Ortho to the BCP group and ortho to the ethynyl group.

C4: Para to the BCP group and meta to the ethynyl group.

C5: Meta to both the BCP and ethynyl groups.

C6: Ortho to the BCP group and meta to the ethynyl group.

Given the deactivating nature of the alkyne, substitution is generally disfavored. However, under forcing conditions, the directing effects would predict that electrophilic attack is most likely to occur at the C4 and C6 positions, which are meta to the deactivating ethynyl group and activated (para and ortho, respectively) by the BCP substituent.

Nucleophilic aromatic substitution (NAS) on the unsubstituted phenyl ring of this compound is highly unlikely as it lacks the necessary electron-withdrawing groups or a suitable leaving group. Such reactions would require prior modification of the ring, for example, through nitration to install a strongly deactivating nitro group, which could then potentially be displaced by a strong nucleophile. While nucleophilic substitution has been demonstrated on iodo-substituted BCPs, this proceeds at the bridgehead carbon, not on an attached aromatic ring. nih.govjst.go.jp

Role of Aromatic Ring in Directing Group Chemistry and Conformational Control

The 1,3-disubstitution pattern on the phenyl ring serves as a rigid scaffold that dictates the spatial relationship between the BCP cage and the ethynyl group. The BCP moiety, with its bridgehead substitution, provides a linear and rigid exit vector, mimicking the geometry of a para-substituted benzene (B151609) ring. nih.govresearchgate.net This structural rigidity is a key feature exploited in drug design. The fixed orientation of the functional groups influences how the molecule interacts with biological targets or organizes in supramolecular assemblies. The phenyl ring acts as a planar, rigid linker that transmits electronic effects between the two functional groups and controls their relative positioning. This conformational control is crucial for designing molecules with specific three-dimensional shapes required for biological activity or material properties.

Theoretical and Computational Investigations of 1 3 Ethynylphenyl Bicyclo 1.1.1 Pentane and Bcp Scaffolds

Electronic Structure and Bonding Characteristics of the BCP Core

The electronic nature of the BCP core is complex, characterized by significant ring strain and unusual bonding arrangements that dictate its chemical behavior.

Quantum Mechanical Description of the Bridging Bond in Bicyclo[1.1.1]pentane and [1.1.1]Propellane

A key feature of the bicyclo[1.1.1]pentane framework is the interaction between the two bridgehead carbon atoms. In contrast to its highly strained precursor, [1.1.1]propellane, which is considered to possess a unique "inverted" covalent bond between the bridgehead carbons, bicyclo[1.1.1]pentane lacks a direct bridgehead-bridgehead bond. nih.govacs.org In BCP, the bridgehead positions are occupied by hydrogen atoms or other substituents, preventing the formation of this central bond. nih.gov

Hybridization States of Carbon Atoms and Aromaticity Considerations

The carbon atoms within the bicyclo[1.1.1]pentane scaffold exhibit unconventional hybridization states due to the geometric constraints of the cage structure. Analysis of 1JC-H coupling constants and computational calculations have been used to determine the hybridization of the orbitals. nih.gov For the parent hydrocarbon, the orbitals of the bridgehead carbons involved in bonding to substituents are described as having sp2.0 character, while the bridge methylene carbons utilize orbitals with approximately sp2.5 hybridization for their C-H bonds. nih.gov This increased p-character in the C-H bonds of the bridges is a consequence of the high strain within the molecule.

The concept of aromaticity is not typically applied to saturated aliphatic systems like bicyclo[1.1.1]pentane. The electronic structure is dominated by sigma bonds, and there is no cyclic, delocalized π-system that would confer aromatic character. However, the through-space and through-bond electronic communication between the bridgehead substituents is a topic of significant interest and has been studied computationally.

Analysis of Strain Energy and its Correlation with Molecular Stability and Reactivity

The bicyclo[1.1.1]pentane core is characterized by a high degree of strain energy, estimated to be around 65–68 kcal/mol. nih.govresearchgate.netacs.org This high strain is a result of bond angle distortion, torsional strain, and non-bonded interactions inherent in the rigid cage structure. researchgate.net Despite this significant strain, BCP derivatives are often remarkably stable, both thermally and chemically. nih.govnih.gov This kinetic inertness is a key property that makes them suitable as bioisosteres for aromatic rings in drug design. acs.orgnih.gov

The high strain energy does, however, influence the reactivity of the BCP core. While ring-opening reactions are not always facile, the strain can be released in certain chemical transformations. nih.gov For example, the reactivity of [1.1.1]propellane, the precursor to many BCP derivatives, is largely driven by the release of strain upon cleavage of the central bridgehead-bridgehead bond. rsc.org Computational studies have shown that introducing substituents, such as fluorine atoms, can further increase the strain energy of the BCP cage. figshare.com For instance, the calculated strain energy for a hexafluorinated BCP cage is 101 kcal/mol. figshare.com The reactivity of BCP derivatives is not solely determined by strain energy relief but also by factors such as the stability of intermediates. researchgate.net

Computational Prediction and Validation of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic data of novel BCP derivatives, aiding in their structural characterization.

Ab Initio Calculations of Nuclear Magnetic Resonance (NMR) Shielding and Coupling Constants

Ab initio methods have been successfully applied to calculate the NMR parameters of bicyclo[1.1.1]pentane and its derivatives. rsc.org These calculations provide theoretical values for chemical shifts (shielding constants) and spin-spin coupling constants that can be compared with experimental data. rsc.orgresearchgate.net High-level calculations that include electron correlation effects are often necessary to achieve good agreement with experimental values, particularly for spin-spin coupling constants. rsc.org

Theoretical predictions have been instrumental in assigning complex NMR spectra and in understanding the electronic effects of substituents on the BCP framework. proquest.com For example, GIAO-HF/6-31G* calculations have been used in combination with 2D NMR techniques to analyze the strongly coupled spin systems in fluorinated BCP derivatives. figshare.com These studies have revealed large and stereospecific long-range coupling constants. figshare.com

Below is a table comparing theoretical and experimental NMR parameters for the parent bicyclo[1.1.1]pentane.

ParameterTheoretical ValueExperimental Value
13C Chemical Shift (Bridgehead)Varies with calculation level~23.5 ppm
13C Chemical Shift (Bridge)Varies with calculation level~50.9 ppm
1H Chemical Shift (Bridgehead)Varies with calculation level~1.82 ppm
1H Chemical Shift (Bridge)Varies with calculation level~2.45 ppm
1J(Cbh-H)~160-165 Hz~164 Hz
1J(Cbr-H)~145-150 Hz~147 Hz

Note: Theoretical values can vary depending on the level of theory and basis set used in the calculation. Experimental values are approximate and can be influenced by solvent and other conditions.

Theoretical Studies of Vibrational and Electronic Spectra to Aid Experimental Characterization

Theoretical calculations of vibrational frequencies are essential for the interpretation of infrared (IR) and Raman spectra of bicyclo[1.1.1]pentane and its derivatives. capes.gov.br Normal coordinate analysis using a valence force field has been performed for the parent BCP and its deuterated analogs to assign the observed vibrational modes. capes.gov.br Density functional theory (DFT) calculations, for instance using the B3LYP functional, have also been employed to predict the vibrational spectra of BCP systems.

While detailed studies on the electronic spectra (e.g., UV-Vis) of 1-(3-ethynylphenyl)bicyclo[1.1.1]pentane are not widely available, computational methods can predict electronic transitions. These theoretical spectra can be valuable in identifying and characterizing new compounds, especially when experimental data is difficult to obtain. The computational analysis of frontier molecular orbitals (HOMO and LUMO) also provides insights into the electronic structure and potential reactivity of these molecules. researchgate.net

Mechanistic Insights into BCP Formation and Functionalization Reactions

Theoretical and computational investigations have been instrumental in understanding the intricate mechanisms governing the formation and functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. The high strain energy of BCP precursors, particularly [1.1.1]propellane (66.6 kcal mol⁻¹), provides a strong thermodynamic driving force for reactions that open the central bridgehead bond. acs.org Computational analysis helps to delineate the nuanced pathways through which this strain is released, offering insights into reaction feasibility, selectivity, and kinetics.

Elucidation of Reaction Pathways: Radical, Ionic, and Concerted Mechanisms

The formation and functionalization of BCPs proceed through several distinct mechanistic pathways, with radical, ionic, and concerted routes being the most prominent. The choice of pathway is heavily influenced by the nature of the reagents, catalysts, and reaction conditions.

Radical Mechanisms: Reactions involving radical intermediates are the most common and versatile methods for functionalizing [1.1.1]propellane. acs.org This prevalence is attributed to the facility with which radicals add across the strained central C-C bond. nih.gov The process typically involves the generation of a carbon- or heteroatom-centered radical, which then attacks one of the bridgehead carbons of [1.1.1]propellane. This addition leads to the cleavage of the central bond and the formation of a BCP bridgehead radical intermediate. acs.orgnih.gov This transient species can then be trapped by another reagent or participate in a chain reaction.

Various strategies have been developed to generate the initial radicals, including:

Atom Transfer Radical Addition (ATRA): Using initiators like triethylborane (B153662) or photoredox catalysts, alkyl, aryl, and heteroaryl halides can serve as radical precursors. acs.org

Photoredox Catalysis: Dual catalysis systems, for instance combining an iridium photocatalyst with a copper catalyst, can facilitate complex C,N-difunctionalization of [1.1.1]propellane. nih.gov

Electron Donor-Acceptor (EDA) Complex Photoactivation: A metal- and additive-free approach utilizes visible light to activate an EDA complex, initiating a radical-relay pathway for the multicomponent synthesis of C,S-disubstituted BCPs. rsc.org

Computational studies suggest that radical addition is more favorable than anionic addition because less electron density needs to be accommodated within the compact propellane cage during the ring-opening process. acs.org

Ionic Mechanisms: Anionic additions to [1.1.1]propellane represent another key pathway to BCPs. These reactions typically involve highly reactive organometallic reagents, such as organolithiums or Grignard reagents, and often require harsh conditions like high temperatures. acs.org The mechanism involves the nucleophilic attack of the anion on a bridgehead carbon, leading to the formation of a bicyclo[1.1.1]pentyl anion. This anion can then be quenched with an electrophile. Theoretical studies indicate that during this anionic ring-opening, the propellane cage undergoes compression at the transition state to better accommodate the additional electron density through electronic delocalization. acs.orgnih.gov

Concerted Mechanisms: While less common for the initial ring-opening of [1.1.1]propellane, concerted mechanisms play a role in the subsequent functionalization of the BCP core. For instance, rhodium-catalyzed C-H functionalization of BCPs using donor/acceptor carbenes has been shown to proceed through a concerted, asynchronous transition state. springernature.com In this process, the carbene inserts into a bridgehead C-H bond. Computational studies revealed that the developing positive charge at the tertiary carbon in the transition state is stabilized by delocalization across the entire BCP framework. springernature.com Additionally, chemrxiv.orgresearchgate.net-sigmatropic rearrangements using [1.1.1]propellane as a carbene precursor have been proposed to proceed via a concerted Cu(I)-assisted five-membered envelope transition state. chemrxiv.orgresearchgate.net

Transition State Analysis and Energy Landscape Mapping

Computational chemistry provides powerful tools for mapping the potential energy surfaces of reactions involving BCPs. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy landscape can be constructed, offering profound insights into reaction kinetics and thermodynamics.

Transition State Geometries:

Anionic Addition: As mentioned, the transition state for anionic addition to [1.1.1]propellane is characterized by a compression of the cage structure to stabilize the accumulating negative charge. acs.org

Carbene Addition: In the dirhodium-catalyzed formation of 2-substituted BCPs, computational analysis supports the addition of a triplet carbene intermediate into the strained C-C bond of a bicyclo[1.1.0]butane precursor. nih.gov

Sigmatropic Rearrangement: Density Functional Theory (DFT) calculations have been used to model the chemrxiv.orgresearchgate.net-sigmatropic rearrangement of [1.1.1]propellane. These studies identified a five-membered envelope transition state involving a Cu(I) catalyst, which facilitates the transformation into methylenecyclobutanes. chemrxiv.orgresearchgate.net

C-H Functionalization: For the rhodium-catalyzed C-H insertion, the transition state is concerted and asynchronous, with the developing positive charge being delocalized across the BCP scaffold. springernature.com

Energy Landscape Mapping: Mapping the energy landscape helps to predict the most likely reaction pathway by identifying the route with the lowest activation barriers. For example, in the competition between different patterns in block copolymer (BCP) blends on a chemical template, energy models can predict the relative stability of competing formations as a function of various parameters. researchgate.net While not directly related to the chemical synthesis of BCP molecules, this illustrates the power of energy landscape analysis. In synthetic reactions, such mapping can explain observed selectivities, such as the preference for functionalization at the tertiary C-H bond of the BCP core over the secondary positions. springernature.com These computational models are crucial for understanding and predicting the outcomes of complex multi-step reactions and for designing new, more efficient synthetic routes.

Ligand Effects and Catalytic Cycle Investigations

In transition-metal-catalyzed reactions for BCP synthesis, the choice of ligand is critical, as it can profoundly influence the reactivity, selectivity, and efficiency of the catalyst. Computational and experimental studies work in tandem to investigate these effects and elucidate the catalytic cycles.

Ligand Effects in Iron-Catalyzed Cross-Coupling: A general route to 1,3-disubstituted BCP-aryls utilizes an iron-catalyzed multicomponent radical cross-coupling reaction. nih.govchemrxiv.org In this system, the effect of different ligands on the reaction outcome has been systematically studied. The use of bisphosphine ligands, in particular, was found to significantly increase the yield of the desired product compared to reactions with diamine ligands or without any specific ligand. nih.govchemrxiv.org

EntryCatalystLigandYield (%)
1Fe(acac)₃dpe67
2Fe(acac)₃dcpe61
3Fe(acac)₃dppe45
4Fe(acac)₃dppp41
5Fe(acac)₃TMEDA25
6Fe(acac)₃None15

Table 1: Effect of different phosphine (B1218219) and diamine ligands on the yield of an Fe-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane. Data compiled from experimental findings. nih.govchemrxiv.org

Catalytic Cycle Investigations: Computational studies help to construct plausible catalytic cycles. In the iron-catalyzed dicarbofunctionalization, a proposed cycle involves an active bisphosphine-iron species. This species initiates the cycle by abstracting a halogen atom from an alkyl halide to generate an alkyl radical. This radical then adds to [1.1.1]propellane to form the bridgehead BCP radical. The cycle is closed by a halogen rebound or C-C bond formation step, which regenerates the active catalyst. nih.gov The ligand's role is crucial in stabilizing the iron center in its various oxidation states and modulating its reactivity to favor the desired reaction pathway over side reactions. nih.govchemrxiv.org Similarly, in nickel-mediated cyanations of [1.1.1]propellane, the deactivating effect of the cyanide ligand on the nickel catalyst is key to achieving selective cyanation of the BCP radical intermediate within a dual catalytic cycle involving a photoredox catalyst. cell.com

Conformational Analysis and Molecular Dynamics Simulations of Substituted BCP Systems

The rigid, three-dimensional structure of the BCP core is a key reason for its use as a bioisostere for groups like para-substituted benzene (B151609) rings. nih.gov Conformational analysis and molecular dynamics (MD) simulations are essential computational tools for understanding how substituents affect the geometry, dynamics, and intermolecular interactions of BCP-containing molecules.

Conformational Analysis: The BCP scaffold itself is rigid, but the orientation and flexibility of its substituents are crucial for its function, particularly in medicinal chemistry where precise positioning is required for binding to biological targets. nih.gov Computational modeling is used to predict the preferred conformations of substituted BCPs. For example, modeling the BCP moiety within a known inhibitor of the enzyme LpPLA₂ confirmed its viability as a replacement for a planar phenyl ring, showing that the key substituent vectors could be maintained. nih.gov

Systematic studies comparing difunctionalized BCP compounds to their arene counterparts have shown that 1,2-difunctionalized BCPs are more three-dimensional than 1,2- and 1,3-difunctionalized arenes. nih.gov This increased three-dimensionality can be advantageous in drug design for exploring new regions of chemical space and improving physicochemical properties. researchgate.net

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of BCP systems, allowing researchers to study their behavior over time in a simulated environment, such as in solution. These simulations can reveal:

Solvent Effects: How the molecule interacts with the surrounding solvent, which can influence properties like solubility.

Intramolecular Dynamics: The flexibility and movement of substituent groups relative to the rigid BCP core.

Intermolecular Interactions: How a BCP-containing molecule interacts with other molecules, such as proteins or other components in a material.

While specific MD studies on this compound are not widely reported, MD simulations are a standard tool for studying related systems. For instance, simulations have been used to understand the physicochemical properties of BCP nanoparticles acs.org and to investigate the stabilizing effects of excipients on proteins, revealing specific protein-excipient interactions. mdpi.com In the context of drug design, MD simulations can be used to model the binding of a BCP-containing ligand to its receptor, providing insights into binding affinity and the stability of the complex. The principles from these studies are directly applicable to understanding the dynamic behavior of complex substituted BCPs like this compound in various environments.

Advanced Applications of 1 3 Ethynylphenyl Bicyclo 1.1.1 Pentane in Chemical Biology and Materials Science

Bicyclo[1.1.1]pentane as a Bioisostere in Contemporary Drug Design

The concept of bioisosterism, the replacement of a functional group within a biologically active molecule with another group to enhance its desired properties without drastically altering its chemical structure, is a cornerstone of medicinal chemistry. rsc.org The BCP scaffold has proven to be a highly effective bioisostere, offering a three-dimensional alternative to common planar or flexible moieties. acs.orgresearchgate.netnih.gov

Replacement of Planar Aromatic Rings (e.g., para-substituted benzene)

One of the most prominent applications of the BCP core is as a surrogate for the para-substituted benzene (B151609) ring. acs.orgnih.govnih.gov The rigid BCP cage can effectively mimic the linear geometry and substituent exit vectors of a 1,4-disubstituted arene. nih.govnih.gov While the distance between the bridgehead substituents on a BCP is approximately 1 Å shorter than the corresponding distance in a para-substituted benzene ring, this structural mimicry has been successfully applied in numerous drug candidates. acs.orgnih.gov This substitution helps to "escape from flatland," a medicinal chemistry strategy aimed at increasing the three-dimensionality of drug molecules, which often correlates with improved biological activity and physicochemical properties. nih.gov For instance, replacing a phenyl ring with a BCP moiety in drug candidates has been shown to maintain pharmacological efficacy in certain cases. pharmablock.com

Moiety ComparisonBridgehead/Substituent Distance (Å)Geometry
para-substituted Benzene~2.79Planar
Bicyclo[1.1.1]pentane (BCP)~1.85Three-dimensional
Cubane~2.72Three-dimensional
Bicyclo[2.2.2]octane (BCO)~2.60Three-dimensional

This table presents a comparison of inter-substituent distances and geometries for common bioisosteric replacements of the para-phenylene group. pharmablock.com

Surrogacy for Other Moieties (e.g., tert-Butyl Groups, Acetylenic Groups)

The versatility of the BCP scaffold extends beyond its use as a phenyl ring mimic. It has also been successfully employed as a bioisostere for tert-butyl groups and internal alkynes. rsc.orgacs.orgthieme-connect.de The bulky, sp³-rich nature of the BCP cage can replicate the steric profile of a tert-butyl group while offering different physicochemical properties. thieme-connect.de Similarly, the linear and rigid nature of the 1,3-disubstituted BCP allows it to serve as a non-conjugated replacement for acetylenic groups, maintaining the spatial arrangement of substituents. thieme-connect.dechemrxiv.org

Influence on Physicochemical Properties and Pharmacokinetic Profiles

A primary driver for employing BCP as a bioisostere is its ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates. rsc.orgnih.govthieme-connect.de The replacement of aromatic rings with the saturated BCP scaffold often leads to significant improvements in key drug-like properties. researchgate.net

Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of the aliphatic BCP cage can block these metabolic pathways, thereby enhancing the metabolic stability of the parent molecule. researchgate.netthieme-connect.com

Aqueous Solubility: The incorporation of the sp³-rich BCP moiety generally increases the aqueous solubility of a compound compared to its planar, aromatic counterpart. nih.govresearchgate.netthieme-connect.com This is a critical factor for oral bioavailability. For example, the substitution of a benzene ring with a BCP in an LpPLA₂ inhibitor led to improved physicochemical properties. nih.gov

Membrane Permeability: BCP-containing compounds have been observed to exhibit high passive membrane permeability. nih.govthieme-connect.de

Reduced Nonspecific Binding: The replacement of a benzene ring with a BCP group can effectively reduce nonspecific binding to off-target proteins. bldpharm.com

PropertyPhenyl-Containing CompoundBCP-Containing AnalogGeneral Outcome of Replacement
Metabolic StabilityOften susceptible to oxidationMore resistant to oxidationImproved researchgate.netthieme-connect.com
Aqueous SolubilityGenerally lowerGenerally higherImproved nih.govthieme-connect.com
Lipophilicity (clogP)HigherLowerReduced thieme-connect.com
Nonspecific BindingCan be problematicOften reducedImproved bldpharm.com

This table summarizes the general trends observed in physicochemical and pharmacokinetic properties when a para-phenylene ring is replaced by a bicyclo[1.1.1]pentane moiety.

Three-Dimensionality Enhancement and Conformational Control in Bioactive Molecules

The shift from planar aromatic systems to the distinctly three-dimensional BCP scaffold is a key strategy in modern drug design to explore new chemical space. thieme-connect.debldpharm.com Increasing the fraction of sp³-hybridized carbon atoms in a molecule, as achieved by BCP incorporation, is correlated with higher success rates in drug development campaigns. springernature.com The rigidity of the BCP core also provides a means of conformational control, locking substituents in a defined spatial arrangement. nih.gov This can lead to more specific interactions with biological targets and a better understanding of structure-activity relationships.

Application in Ligand Design for Specific Biological Targets (e.g., Glutamate (B1630785) Receptors)

The utility of the BCP scaffold as a bioisostere was demonstrated early on in the design of ligands for glutamate receptors. In 1996, a BCP analogue of (S)-(4-carboxyphenyl)glycine was synthesized and shown to be a selective and potent antagonist of the metabotropic glutamate receptor mGluR1. acs.orgsemanticscholar.org More recent studies have explored the synthesis and evaluation of novel BCP-based omega-acidic amino acids as ligands for various glutamate receptors, including NMDA receptors. nih.gov These examples underscore the practical application of BCP in creating novel bioactive molecules with tailored pharmacological profiles.

Role as a Rigid Linker and Molecular Rod in Advanced Materials Science

Beyond its applications in medicinal chemistry, the bicyclo[1.1.1]pentane unit serves as an excellent rigid linker or molecular rod in the field of materials science. thieme-connect.comresearchgate.net Its defined geometry and rigidity are valuable for constructing well-ordered molecular architectures. nih.govdigitellinc.com The linear arrangement of the 1,3-bridgehead positions allows for the precise spatial positioning of functional groups. researchgate.net This property has been exploited in the synthesis of complex porphyrin arrays, where BCP acts as a non-conjugated spacer to connect chromophoric units without enabling undesired electronic communication between them. semanticscholar.org The predictable structure of the BCP linker facilitates the design of molecular tectons for supramolecular chemistry and the construction of polymers with unique thermal and crystalline properties. researchgate.netdigitellinc.com

Incorporation into Polymeric Architectures and Supramolecular Assemblies

The rigid, linear nature of the 1,3-disubstituted BCP scaffold makes it an excellent component for creating well-defined polymeric and supramolecular structures. digitellinc.comresearchgate.net The terminal alkyne of the ethynylphenyl group in 1-(3-ethynylphenyl)bicyclo[1.1.1]pentane serves as a versatile reactive site for polymerization reactions.

Key Polymerization and Assembly Strategies:

Sonogashira Coupling: The ethynyl (B1212043) group can readily participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. digitellinc.com This allows for the creation of conjugated polymers where the BCP unit acts as a rigid, non-conjugated spacer, potentially influencing the electronic properties of the resulting material. rsc.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient and orthogonal method for polymer synthesis and modification. researchgate.net this compound can be reacted with bifunctional or polyfunctional azides to generate highly ordered polymers and cross-linked networks.

Supramolecular Design: In supramolecular chemistry, the BCP moiety can act as a rigid tecton, directing the assembly of complex architectures through non-covalent interactions. digitellinc.com The ethynylphenyl group can be further functionalized to introduce hydrogen bonding motifs or other recognition sites to guide self-assembly.

The incorporation of the BCP unit into polymer backbones can significantly impact the material's properties, as illustrated by the following representative data for BCP-containing polymers.

PropertyPolyethylene (PE)PE with BCP in backbone
Thermal StabilityLowerHigher
Crystalline MorphologyStandard PE crystalsDistorted crystals or new morphology
Melting TemperatureHigherLower (BCP acts as a defect)

This interactive table presents generalized data on how BCP incorporation can alter polymer properties.

Design and Synthesis of BCP-Based Diphosphine Ligands

Diphosphine ligands are crucial in transition-metal catalysis. The BCP scaffold can be utilized to create unique, rigid, and straight-shaped diphosphine ligands, which are analogous to 1,4-bis(diphenylphosphino)benzene (B73501) but with a three-dimensional core. nih.gov While direct synthesis of diphosphine ligands from this compound has not been extensively detailed, the ethynyl group provides a prime site for post-synthetic modification of a BCP diphosphine ligand. A general synthesis of BCP-based diphosphines involves the radical-mediated addition of phosphine (B1218219) oxides and chlorophosphines to [1.1.1]propellane. researchgate.net

A plausible synthetic route could involve creating a BCP diphosphine with a halogenated phenyl group, which could then undergo a Sonogashira coupling with an alkyne to install the ethynyl functionality. Alternatively, the ethynyl group on a pre-formed BCP diphosphine ligand could be used to anchor the ligand to a solid support or to a larger molecular assembly.

Construction of Coordination Polymers and Metal Complexes

The rigid and linear nature of 1,3-disubstituted BCPs makes them excellent candidates for linkers in coordination polymers and metal-organic frameworks (MOFs). researchgate.net The terminal alkyne in this compound offers a reactive site for creating more complex, multitopic linkers. For instance, the ethynyl group can be coupled with other coordinating moieties, such as pyridines or carboxylic acids, to generate ligands capable of forming multidimensional coordination networks.

BCP-dicarboxylate linkers have been successfully used to construct MOFs with controlled pore sizes and enhanced stability. muni.cz The use of a functionalized linker like this compound could lead to the development of "smart" MOFs, where the ethynyl group can be post-synthetically modified to alter the properties of the framework, such as its sorption characteristics or catalytic activity. For example, a BCP-based diphosphine dioxide has been used to form a well-aligned europium-based coordination polymer. researchgate.net

Potential in Optoelectronic Materials and Sensors

The combination of a rigid, insulating BCP core and a conjugated ethynylphenyl group suggests significant potential for this compound in the design of optoelectronic materials and sensors. The BCP unit can act as a molecular wire component that precisely controls the distance and orientation between electronically active groups without contributing to the conjugation pathway. digitellinc.com

Potential Applications:

Molecular Wires: By polymerizing or coupling this compound with other chromophores, it is possible to create materials where the BCP unit serves as a rigid spacer, facilitating through-bond or through-space electronic communication.

Fluorescent Probes: The ethynylphenyl moiety can be a part of a fluorophore system. The rigid BCP scaffold can be used to construct probes where the fluorescence is sensitive to the local environment or to the binding of a specific analyte. nih.gov The alkyne can also serve as a point of attachment for a recognition element.

Organic Electronics: In organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the BCP unit could be incorporated into charge-transporting or emissive materials to improve their morphological stability and electronic properties. rsc.org

Application in Peptide Chemistry and Peptidomimetics

The BCP scaffold is increasingly used to create conformationally constrained amino acids, which, when incorporated into peptides, can enforce specific secondary structures and improve metabolic stability. nih.govuni-regensburg.de

Strategic Late-Stage Incorporation into Peptide Structures

Late-stage functionalization of peptides is a powerful tool for creating diverse peptide libraries and for introducing probes or other functionalities. rsc.org The ethynyl group of this compound is an ideal handle for bioconjugation via click chemistry. enamine.net A BCP-containing amino acid with an ethynylphenyl side chain could be incorporated into a peptide through solid-phase peptide synthesis. The terminal alkyne would then be available for the chemoselective attachment of various molecules, such as:

Fluorescent dyes for imaging

Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties

Targeting ligands for drug delivery

Cross-linking agents to create cyclic or stapled peptides

Design of Conformationally Constrained Peptide Analogs for Biological Probes

Incorporating rigid BCP-based amino acids into peptides restricts their conformational freedom, which can lead to enhanced binding affinity and selectivity for their biological targets. evitachem.com The ethynylphenyl group provides a versatile tool for converting these conformationally constrained peptides into biological probes.

For example, a peptide designed to bind to a specific enzyme could be modified with an ethynylphenyl-BCP amino acid. The alkyne can then be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, via click chemistry. This allows for the creation of highly specific probes for studying biological processes, such as protein-protein interactions or enzyme activity. The rigid BCP linker ensures that the reporter group is held at a fixed distance and orientation from the peptide backbone, which can be advantageous for certain applications like fluorescence resonance energy transfer (FRET) studies. nih.gov

Emerging Applications and Future Research Directions for Ethynylphenyl-BCP Conjugates

The unique combination of the rigid BCP core and the reactive ethynyl and phenyl functionalities of this compound positions it as a versatile platform for innovation in both chemical biology and materials science. The distinct reactivity of the terminal alkyne and the potential for functionalization of the phenyl ring allow for orthogonal chemical modifications, paving the way for novel molecular architectures and functionalities.

Development of Multifunctional Building Blocks for Chemical Synthesis

The this compound scaffold serves as a highly versatile multifunctional building block, enabling the synthesis of complex molecular architectures. The terminal alkyne is amenable to a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgspringernature.com This reaction allows for the efficient and specific conjugation of the Ethynylphenyl-BCP unit to molecules bearing an azide (B81097) group, such as biomolecules, polymers, or other synthetic intermediates.

Furthermore, the ethynyl group can participate in Sonogashira cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon bonds with aryl or vinyl halides. nih.gov This enables the extension of the molecular framework and the construction of rigid, linear structures. The phenyl ring, while providing a rigid connection to the BCP core, can also be functionalized through electrophilic aromatic substitution, although this is less common due to the deactivating effect of the BCP cage.

The utility of BCP-alkynes as building blocks is underscored by their role in three-component reactions. For instance, a radical cross-coupling of carboxylic acids, alkynes, and [1.1.1]propellane, utilizing both photoredox and copper catalysis, yields alkyl-alkynyl-substituted BCP derivatives. nih.gov This highlights the potential for developing one-pot syntheses of complex BCP-containing molecules from simple precursors.

Table 1: Key Reactions of Ethynylphenyl-BCP as a Multifunctional Building Block

Reaction TypeReagents and ConditionsProduct TypeReference(s)
Click Chemistry (CuAAC)Azide-containing molecule, Cu(I) catalyst1,2,3-Triazole conjugate rsc.orgspringernature.com
Sonogashira CouplingAryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, baseAryl/vinyl-substituted alkyne nih.gov
Three-Component Radical CouplingCarboxylic acid, [1.1.1]propellane, photoredox and Cu catalystsAlkyl-alkynyl-substituted BCP nih.gov

Integration into Catalytic Systems and Enzyme Mimicry

The rigid and well-defined geometry of the BCP scaffold makes it an attractive component for the design of ligands in catalysis. While direct applications of this compound in catalysis are still emerging, the synthesis of BCP-based diphosphine ligands demonstrates the potential of this structural motif. researchgate.net These ligands, which can be considered as non-aromatic analogues of well-known diphosphine ligands, can coordinate to transition metals to form catalysts for a variety of organic transformations. The ethynylphenyl group could serve as a handle to further modify the ligand structure, tuning its steric and electronic properties to influence catalytic activity and selectivity.

The concept of using the BCP cage to mimic the spatial arrangement of functional groups in an enzyme's active site is an area of growing interest. The rigid BCP core can pre-organize catalytic groups in a specific orientation, potentially leading to enhanced reaction rates and selectivities, a key principle of enzyme mimicry. The ethynylphenyl group provides a versatile point of attachment for incorporating such catalytic moieties.

Advanced Functional Material Development Exploiting Ethynylphenyl-BCP Features

The unique structural and electronic properties of this compound make it a promising building block for the creation of advanced functional materials. The rigid, linear nature of the BCP core allows for the construction of well-defined, rod-like molecular architectures.

One area of significant potential is in the synthesis of novel polymers. The incorporation of the rigid BCP unit into a polymer backbone can lead to materials with enhanced thermal stability and altered crystallization behavior compared to traditional polymers like polyethylene. nih.gov The ethynylphenyl group can be utilized for polymerization reactions, such as acyclic diene metathesis (ADMET) polymerization, to create precision polymers with regularly spaced BCP units. nih.gov

Furthermore, the BCP scaffold can act as a molecular isolator, interrupting electronic conjugation between adjacent functional units. This property is being explored in the on-surface synthesis of polyphenylene wires, where BCP units are incorporated to act as organic resistor or isolator units. diva-portal.org While this research utilized a di-iodophenyl BCP derivative, the principles are directly applicable to an ethynylphenyl-BCP monomer, which could be polymerized through on-surface coupling reactions.

The development of metal-organic frameworks (MOFs) is another promising avenue. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been used as a linker to create porous MOFs. mdpi.com The ethynylphenyl-BCP could be functionalized to create dicarboxylic acid linkers, leading to MOFs with unique pore geometries and potential applications in gas storage and separation.

Table 2: Potential Applications of Ethynylphenyl-BCP in Advanced Materials

Material TypeSynthetic StrategyKey Feature of Ethynylphenyl-BCPPotential ApplicationReference(s)
Precision PolymersADMET PolymerizationRigid, linear scaffold; reactive alkyneHigh-performance plastics, electronics nih.gov
Molecular WiresOn-surface PolymerizationElectronic isolation by BCP coreMolecular electronics, insulators diva-portal.org
Metal-Organic Frameworks (MOFs)Solvothermal synthesis with metal nodesTunable linker geometry and functionalityGas storage, separation, catalysis mdpi.com

Q & A

What are the key synthetic challenges in preparing 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane, and how can they be addressed methodologically?

Answer:
Synthesizing this compound involves introducing an ethynylphenyl group to the highly strained bicyclo[1.1.1]pentane (BCP) core. Key challenges include:

  • Managing ring strain (~70 kcal/mol): The BCP core is prone to decomposition under harsh conditions. Use low temperatures (e.g., -78°C for lithiation) and stabilizing ligands (e.g., THF in Grignard reactions) to mitigate side reactions.
  • Regioselective functionalization: Achieving selective substitution at the bridgehead requires controlled radical or transition metal-mediated reactions. Recent methods employ photoredox catalysis or Pd-mediated cross-coupling with [1.1.1]propellane precursors under UV irradiation .
  • Purification: Due to steric sensitivity, HPLC or size-exclusion chromatography is often necessary to isolate the pure product.

Example Protocol:

Start with [1.1.1]propellane as a precursor.

Perform radical carboamination using ethynylphenyl iodonium salts under UV light.

Quench with a stabilizing agent (e.g., TEMPO) to prevent overfunctionalization.

Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

How does the three-dimensional structure of BCP derivatives enhance their utility as bioisosteres in drug design?

Answer:
The rigid, non-planar BCP scaffold mimics the spatial occupancy of aromatic rings while eliminating π-π stacking interactions, leading to:

  • Improved solubility: Reduced lipophilicity (clogP decrease by ~1.5 units compared to phenyl rings).
  • Enhanced metabolic stability: Resistance to oxidative metabolism (e.g., 2.5-fold increase in half-life for IDO1 inhibitors) .
  • Passive membrane permeability: The compact structure facilitates diffusion through lipid bilayers.

Methodological Workflow:

Use molecular docking (e.g., AutoDock Vina) to assess steric and electronic compatibility with target binding pockets.

Synthesize BCP analogs via regioselective functionalization.

Validate pharmacokinetic properties using in vitro assays (e.g., microsomal stability, Caco-2 permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.